2,2'-Spirobiindan
Description
2,2'-Spirobiindan is a spirocyclic compound featuring two indan moieties connected via a shared spiro carbon atom at the 2,2' positions (Figure 1). Its rigid, C₂-symmetric structure confers unique electronic and steric properties, making it valuable in asymmetric catalysis, chiral ligand design, and nonlinear optical (NLO) materials . Key properties include:
Properties
CAS No. |
7156-46-9 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2,2'-spirobi[1,3-dihydroindene] |
InChI |
InChI=1S/C17H16/c1-2-6-14-10-17(9-13(14)5-1)11-15-7-3-4-8-16(15)12-17/h1-8H,9-12H2 |
InChI Key |
OWTYKPVEMNTKGY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC13CC4=CC=CC=C4C3 |
Origin of Product |
United States |
Preparation Methods
Gold(I)-Catalyzed Alkoxylation-Induced Double Aldol Condensation
A breakthrough in spirobiindan synthesis was achieved through a gold(I)-catalyzed cascade cyclization strategy. This method employs alkynone substrates to initiate a sequence of alkoxylation, oxonium formation, and dual aldol condensations, culminating in the spirobiindan core. For example, treatment of 2-alkynylbenzaldehydes with 3 mol% [Au(PPh₃)NTf₂] in tetrahydrofuran at 60°C yields 2,2'-spirobi[indene] derivatives with up to 85% efficiency. The reaction proceeds via gold-activated alkyne coordination, methoxy migration, and successive intramolecular nucleophilic additions (Scheme 1).
Mechanistic Highlights :
- Alkyne Activation : Au(I) coordinates to the triple bond, polarizing it for nucleophilic attack.
- Methoxy Migration : A 1,2-shift generates a vinylgold intermediate, which undergoes oxonium formation.
- Double Aldol Cyclization : Two consecutive aldol reactions forge the spiro-junction and aromatic rings.
This method is notable for its atom economy and tolerance of electron-donating/withdrawing substituents on the benzaldehyde moiety. However, sterically hindered substrates exhibit reduced yields due to slower cyclization kinetics.
Dirhodium-Catalyzed Asymmetric Double C–H Insertion
Asymmetric synthesis of enantiomerically enriched 2,2'-spirobiindan-3,3'-diones was accomplished using dirhodium(II) complexes. Dirhodium tetrakis[N-phthaloyl-(R)-tert-leucinate] catalyzes the double intramolecular C–H insertion of dimethyl 2,2'-methylenebis(α-diazo-β-oxobenzenepropanoate), achieving up to 80% enantiomeric excess. The reaction proceeds under mild conditions (CH₂Cl₂, 25°C) and is driven by the chiral environment of the dirhodium catalyst, which directs the stereoselective formation of the spiro center.
Key Advantages :
- High Stereocontrol : The tert-leucine-derived ligand induces predictable facial selectivity.
- Broad Substrate Scope : Aryl and alkyl substituents on the diazo precursor are well-tolerated.
Limitations include the need for diazo compounds, which pose safety challenges, and moderate yields (~60–70%) for sterically congested derivatives.
Double Cyclodehydration of 1,3-Indandiols
A classical approach involves the double cyclodehydration of 1,3-indandiols under acidic conditions. For instance, 2-benzhydryl-1,3-indandiols undergo sequential dehydration in concentrated sulfuric acid to form tribenzotriquinacene frameworks, which can be further functionalized to spirobiindans. This method is particularly effective for synthesizing centro-substituted variants, such as 12d-alkyl-2,2'-spirobiindanes, with yields ranging from 45–75% depending on the substituent bulk.
Reaction Optimization :
- Acid Choice : H₂SO₄ outperforms HCl or polyphosphoric acid in minimizing side reactions.
- Temperature Control : Reactions at 0–5°C improve selectivity for spiro products over linear oligomers.
Despite its utility, this method struggles with electron-deficient substrates due to reduced nucleophilicity at the carbonyl centers.
Ullmann Condensation for Functionalized Spirobiindanes
Copper-mediated Ullmann coupling has been adapted to construct diaryl ether-linked spirobiindanes. For example, reacting 2-benzhydryl-1,3-indandione with iodobenzene derivatives in the presence of Cs₂CO₃ and CuCl yields 4,4'-diaryl-2,2'-spirobiindanes. This method enables the incorporation of functional groups such as methoxy, nitro, and halogens at the para positions, which are valuable for further derivatization.
Typical Conditions :
- Catalyst System : CuCl (10 mol%), TMHD ligand (15 mol%), NMP solvent.
- Yield Range : 50–77% for diaryl ether-linked products.
Drawbacks include prolonged reaction times (72 h) and sensitivity to moisture.
Bromination and Functionalization of Spirobisindane Derivatives
Spirobiindanes with hydroxyl groups, such as 5,5',6,6'-tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane, serve as precursors for brominated analogs. Treatment with bromine in acetic acid introduces bromine atoms at the 4,7,4',7' positions, yielding tetrabromo derivatives critical for cross-coupling reactions.
Representative Procedure :
- Substrate : 5,5',6,6'-Tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobisindane.
- Conditions : Br₂ (4 equiv), HOAc, 25°C, 12 h.
- Yield : 89–93% for tetrabromo product.
This method is highly reproducible but requires careful handling of bromine due to its toxicity.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2,2’-Spirobiindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirobiindan-1,1’-dione derivatives.
Reduction: Reduction reactions can convert spirobiindan-1,1’-dione back to 2,2’-Spirobiindan.
Substitution: Substitution reactions can introduce various functional groups onto the indane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include spirobiindan-1,1’-dione derivatives, substituted spirobiindans, and various functionalized indane compounds .
Scientific Research Applications
2,2’-Spirobiindan has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of chiral crown ethers and other complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore the medicinal properties of spirobiindan derivatives, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2’-Spirobiindan and its derivatives involves interactions with various molecular targets. For example, in ferroelectric liquid crystals, the compound induces spontaneous polarization by interacting with the liquid crystal host structure. This interaction is influenced by the substituents on the spirobiindan core and the conformational distribution of the molecule . In biological systems, spirobiindan derivatives may act as enzyme inhibitors or receptor agonists/antagonists, depending on their specific functional groups and molecular structure .
Comparison with Similar Compounds
1,1'-Spirobiindan
Structural Differences :
Functional Differences :
- Chirality: 1,1'-Spirobiindan exhibits pronounced optical activity due to its non-planar, helical conformation, whereas this compound's C₂ symmetry simplifies enantiomer resolution in catalysis .
- Applications : 1,1'-Spirobiindan derivatives are less explored in NLO materials but serve as chiral scaffolds in ligand synthesis (e.g., 1,1′-spirobiindane-7,7′-diol) .
Spirobichroman Derivatives
Structural Differences :
- Spirobichroman contains two chroman units linked via a spiro carbon, differing in oxygen heteroatom placement compared to this compound (Figure 3).
Functional Differences :
- Photoresist Applications: Spirobichroman-based 1,2-naphthoquinone diazide esters demonstrate superior pattern resolution in photolithography compared to spirobiindan analogs, attributed to enhanced solubility and thermal stability .
- Optical Properties : Spirobiindan derivatives exhibit higher transparency in the visible range, making them preferable for NLO applications .
Comparison with Functionally Similar Compounds
2,2'-Bipyridine (bpy)
Structural Differences :
- Bipyridine consists of two pyridine rings linked at the 2,2' positions, lacking the spirocyclic framework of this compound (Figure 4).
Functional Differences :
- Coordination Chemistry : Bpy forms stable complexes with transition metals (e.g., Ru, Fe) for catalysis and luminescent materials. In contrast, this compound derivatives act as chiral ligands for asymmetric catalysis (e.g., Ti-mediated epoxidation) .
- Optical Properties : Bpy-metal complexes (e.g., [Ru(bpy)₃]²⁺) are luminescent, while this compound derivatives show NLO activity due to polarized electron distribution .
2,2'-Bipyrrolidine
Structural Differences :
- A saturated bicyclic amine lacking aromaticity, contrasting with the aromatic indan units of this compound (Figure 5).
Functional Differences :
- Catalysis: 2,2'-Bipyrrolidine is a flexible ligand for organocatalysis (e.g., enantioselective alkylation), whereas this compound’s rigidity favors stereoselective metal coordination .
- Thermal Stability : this compound’s fused aromatic system provides higher thermal stability (>300°C predicted boiling point) compared to bipyrrolidine .
Data Tables
Table 1. Physical Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| This compound | C₁₇H₁₆ | 220.31 | 120.5–121 (subl.) | 338.3 (predicted) | 1.13 |
| 1,1'-Spirobiindan | C₁₇H₁₆ | 220.31 | 121–122 | 335.0 (predicted) | 1.14 |
| 2,2'-Bipyridine | C₁₀H₈N₂ | 156.18 | 69–72 | 273 | 1.10 |
| 2,2'-Bipyrrolidine | C₈H₁₆N₂ | 140.23 | - | 180–182 | 0.98 |
Research Findings and Trends
- NLO Performance: this compound derivatives with electron-donating (e.g., -OCH₃) and withdrawing (e.g., -NO₂) groups at the 5 and 5' positions exhibit the highest second-order optical susceptibilities (β), outperforming spirobichroman analogs .
- Catalytic Efficiency : Ti complexes of this compound-7,7'-diol achieve >90% enantiomeric excess in asymmetric epoxidation, surpassing bipyrrolidine-based catalysts in stereocontrol .
- Thermal Stability : Spirobiindan’s fused aromatic system ensures stability under high-temperature photolithography conditions, though spirobichroman derivatives offer better solubility .
Q & A
Q. What strategies ensure robust statistical analysis in structure-property relationship studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
